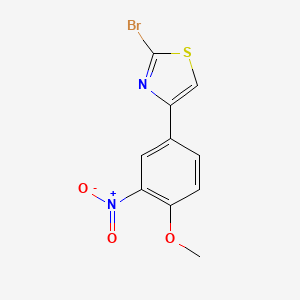

2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole

説明

BenchChem offers high-quality 2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

1387562-68-6 |

|---|---|

分子式 |

C10H7BrN2O3S |

分子量 |

315.15 g/mol |

IUPAC名 |

2-bromo-4-(4-methoxy-3-nitrophenyl)-1,3-thiazole |

InChI |

InChI=1S/C10H7BrN2O3S/c1-16-9-3-2-6(4-8(9)13(14)15)7-5-17-10(11)12-7/h2-5H,1H3 |

InChIキー |

BXVPDNXLYYPMQE-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)Br)[N+](=O)[O-] |

製品の起源 |

United States |

An In-depth Technical Guide to 2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to its specific substitution pattern, this molecule may not be readily cataloged with a dedicated CAS number, marking it as a novel target for synthesis and investigation. This document outlines probable synthetic pathways, predicted physicochemical properties, potential applications, and essential safety protocols, leveraging established chemical principles and data from structurally analogous compounds.

Introduction: The Significance of the 2-Bromo-4-arylthiazole Scaffold

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in drug discovery. The 2-bromo-4-arylthiazole motif, in particular, serves as a versatile synthetic intermediate. The bromine atom at the C2 position acts as an excellent leaving group and a handle for further functionalization through cross-coupling reactions, while the aryl group at the C4 position allows for the fine-tuning of steric and electronic properties to modulate biological activity.

The target molecule, 2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole, combines this versatile thiazole core with a uniquely substituted phenyl ring. The presence of a methoxy group (an electron-donating group) and a nitro group (a strong electron-withdrawing group) on the phenyl ring creates a distinct electronic profile that could lead to novel pharmacological activities. This guide aims to provide the foundational knowledge required to synthesize, characterize, and safely handle this promising compound.

Proposed Synthetic Strategies

Two primary, high-probability synthetic routes are proposed for the synthesis of 2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole. These strategies are based on well-established, robust chemical transformations.

Strategy A: Hantzsch Thiazole Synthesis Followed by Sandmeyer Bromination

The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of the thiazole nucleus, involving the condensation of an α-haloketone with a thioamide.[1][2][3][4] This approach builds the core ring structure first, followed by modification to install the C2-bromo substituent.

The logical workflow for this multi-step synthesis is outlined below:

Sources

- 1. synarchive.com [synarchive.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: Structural Dynamics and Synthetic Utility of 2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole

Executive Summary

This technical guide provides a comprehensive analysis of 2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole , a high-value heterocyclic scaffold. Characterized by a "push-pull" electronic system on the phenyl ring (electron-donating methoxy vs. electron-withdrawing nitro), this compound serves as a critical intermediate in the development of kinase inhibitors, antimicrobial agents, and xanthine oxidase antagonists. This document details the optimized synthetic pathways, mechanistic rationale, and downstream functionalization strategies required for high-fidelity medicinal chemistry campaigns.

Part 1: Chemical Profile and Structural Analysis[1]

Physicochemical Properties

| Property | Data |

| IUPAC Name | 2-Bromo-4-(4-methoxy-3-nitrophenyl)-1,3-thiazole |

| Molecular Formula | C₁₀H₇BrN₂O₃S |

| Molecular Weight | 315.14 g/mol |

| CLogP (Predicted) | ~3.2 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 5 |

| Key Functional Groups | Thiazole (C2-Br), Nitro (-NO₂), Methoxy (-OCH₃) |

Electronic Pharmacophore Analysis

The molecule exhibits a unique electronic distribution that dictates its reactivity:

-

Thiazole C2-Position: The C2-Bromine bond is activated by the electron-deficient nature of the thiazole ring (aza-heterocycle), making it highly susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (SNAr).

-

Phenyl Ring Dynamics: The 4-methoxy group (electron donor via resonance) and the 3-nitro group (electron withdrawer via induction/resonance) create a polarized aromatic system. This specific substitution pattern is frequently observed in EGFR and VEGFR kinase inhibitors, where the methoxy group engages in hydrogen bonding with the kinase hinge region.

Part 2: Retrosynthetic Logic and Synthesis

The synthesis of 2-bromo-thiazoles is non-trivial due to the instability of the thiazole ring under harsh brominating conditions. The most robust route avoids direct bromination of the thiazole ring. Instead, it utilizes a Hantzsch Thiazole Synthesis followed by a non-aqueous Sandmeyer Reaction .

Synthetic Workflow Diagram

The following diagram outlines the stepwise construction of the scaffold.

Figure 1: Stepwise synthetic pathway from the acetophenone precursor to the final brominated thiazole.

Detailed Experimental Protocols

Step 1: Hantzsch Cyclization (Formation of the 2-Aminothiazole)

The precursor, 2-bromo-1-(4-methoxy-3-nitrophenyl)ethan-1-one, is condensed with thiourea.

-

Reagents: 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethan-1-one (1.0 eq), Thiourea (1.2 eq), Ethanol (0.5 M).

-

Protocol:

-

Dissolve the

-bromo ketone in absolute ethanol. -

Add thiourea in a single portion.

-

Heat to reflux (78°C) for 2–4 hours. Validation: Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The starting bromide (high Rf) should disappear, replaced by a polar, fluorescent spot (amine).

-

Workup: Cool to room temperature. The hydrobromide salt of the product often precipitates. Filter the solid.[1] If no precipitate forms, neutralize with saturated NaHCO₃ to precipitate the free base.

-

Yield Expectation: 85–95%.

-

Step 2: The Sandmeyer Transformation (Conversion to 2-Bromothiazole)

Critical Control Point: Standard aqueous Sandmeyer conditions (NaNO₂/HBr) often fail with aminothiazoles due to poor solubility and side reactions (hydrolysis to thiazolone). Anhydrous conditions using alkyl nitrites are mandatory for high yields.

-

Reagents: 2-Amino-4-(4-methoxy-3-nitrophenyl)thiazole (1.0 eq), Copper(II) Bromide (CuBr₂, 1.5 eq), tert-Butyl Nitrite (tBuONO, 1.5 eq), Acetonitrile (anhydrous).

-

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Suspend CuBr₂ in anhydrous acetonitrile.

-

Add tert-butyl nitrite dropwise at room temperature. The solution will turn dark (formation of NO species).

-

Add the 2-aminothiazole portion-wise over 15 minutes. Caution: Nitrogen gas evolution will occur.

-

Heat the mixture to 60–65°C for 1 hour.

-

Mechanistic Insight: The reaction proceeds via a radical-nucleophilic aromatic substitution (SRN1) mechanism. The diazonium intermediate is generated in situ and immediately displaced by the bromide from the copper complex.

-

Workup: Quench with 1M HCl (to break Cu-complexes), extract with Ethyl Acetate, and wash with brine. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Yield Expectation: 60–75%.

-

Part 3: Reactivity Profile and Functionalization

Once synthesized, the 2-bromo-thiazole serves as a divergent point for library generation.[1]

Divergent Synthesis Map

Figure 2: Divergent functionalization pathways accessible from the core scaffold.

Key Reaction: Suzuki-Miyaura Coupling

The C2-Br position is highly reactive.

-

Catalyst Choice: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ are preferred.

-

Base: Na₂CO₃ or K₃PO₄.

-

Solvent: Dioxane/Water (4:1).

-

Note: The nitro group on the phenyl ring is stable under standard Suzuki conditions, allowing for chemoselective C-C bond formation before reducing the nitro group.

Key Reaction: Nitro Reduction

To access the aniline (for subsequent amide coupling):

-

Method A (Chemoselective): Iron powder (Fe) + Ammonium Chloride (NH₄Cl) in EtOH/H₂O. This preserves the Thiazole-Br bond if performed carefully at mild temperatures (60°C).

-

Method B (Full Reduction): Hydrogenation (H₂, Pd/C) will likely debrominate the thiazole ring (hydrodehalogenation) alongside nitro reduction. Avoid Method B if the bromine is needed for later steps.

Part 4: Analytical Characterization (Self-Validation)

Researchers should verify the identity of the intermediate and final product using the following diagnostic signals.

¹H NMR Diagnostics (DMSO-d₆, 400 MHz)

-

Thiazole C5-H: Singlet, typically

8.0 – 8.3 ppm.[2] (Distinctive aromatic singlet). -

Methoxy (-OCH₃): Singlet,

3.9 – 4.0 ppm (Integration 3H). -

Aromatic Protons:

-

H2 (ortho to NO₂): Doublet,

~8.4 ppm (Deshielded by Nitro). -

H6 (ortho to Thiazole): Doublet of doublets,

~8.1 ppm. -

H5 (ortho to OMe): Doublet,

~7.4 ppm (Shielded by Methoxy).

-

Mass Spectrometry (LC-MS)

-

Isotope Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) will result in a characteristic 1:1 doublet (M+ and M+2 peaks) in the mass spectrum.

-

Ionization: ESI Positive mode ([M+H]⁺).

References

-

General Sandmeyer Protocol for Thiazoles

-

Hantzsch Thiazole Synthesis Mechanism

- Title: Synthesis of 2-aminothiazole deriv

- Source:BenchChem / PubChem D

-

URL:[Link]

-

Applications in Medicinal Chemistry (Kinase Inhibition)

-

Title: 2-Amino-5-bromo-4-t-butylthiazole in Medicinal Chemistry (Analogous Chemistry).[1]

- Source:BenchChem Applic

-

- Structural Data and Reactivity: Title: 2-(4-Bromophenyl)thiazole Synthesis and Reactivity. Source:ChemicalBook / Asian Journal of Chemistry.

Sources

Chemical Profiling and Synthetic Utility of 4-Methoxy-3-Nitrophenyl Thiazole Scaffolds

Introduction: The Pharmacophore Architecture

The 4-methoxy-3-nitrophenyl thiazole scaffold represents a privileged structural motif in medicinal chemistry, merging the lipophilic, aromatic stability of a substituted phenyl ring with the bioactive versatility of a 1,3-thiazole heterocycle.

From a drug development perspective, this specific substitution pattern offers a unique electronic environment:

-

The 4-Methoxy Group: Acts as a weak electron donor via resonance (+M effect) and a hydrogen bond acceptor, often critical for interaction with kinase hinge regions (e.g., EGFR, VEGFR-2).

-

The 3-Nitro Group: A strong electron-withdrawing group (-I, -M) that alters the pKa of the system and serves as a metabolic "handle" (reducible to an amine for further derivatization).

-

The Thiazole Core: A bioisostere for pyridine or imidazole, capable of

-

This guide provides the precise molecular data, synthetic protocols, and characterization workflows required to utilize this scaffold in high-throughput screening and lead optimization.

Molecular Weight and Formula Profiling

Precise molecular weight (MW) calculations are prerequisite for High-Resolution Mass Spectrometry (HRMS) validation. The table below details the core scaffold and its most common functional derivatives synthesized via the Hantzsch method.

Table 1: Physicochemical Properties of Key Derivatives

| Derivative Type | R-Group (Position 2) | Molecular Formula | Exact Mass (Da) | Mol. Weight ( g/mol ) | LogP (Calc)* |

| Core Scaffold | -H | 236.0256 | 236.25 | 2.4 | |

| 2-Amino | 251.0365 | 251.26 | 1.8 | ||

| 2-Methyl | 250.0412 | 250.27 | 2.9 | ||

| 2-Phenyl | 312.0569 | 312.34 | 4.2 | ||

| 2-Hydrazinyl | 266.0474 | 266.28 | 1.5 |

*LogP values are estimated based on substituent hydrophobicity constants (

Synthetic Protocol: The Hantzsch Thiazole Pathway[2][3][4][5][6]

The most robust method for constructing this scaffold is the Hantzsch Thiazole Synthesis .[1] This condensation reaction involves an

Reaction Logic and Mechanism

The synthesis proceeds via a nucleophilic attack of the thioamide sulfur on the

Figure 1: Step-wise workflow for the Hantzsch synthesis of the target scaffold.

Detailed Experimental Procedure (2-Amino Derivative)

Objective: Synthesis of 2-amino-4-(4-methoxy-3-nitrophenyl)thiazole.

Reagents:

-

4-Methoxy-3-nitroacetophenone (Starting Material)

-

Bromine (

) or N-Bromosuccinimide (NBS) -

Ethanol (Absolute)[6]

-

Sodium Acetate (anhydrous)

Step 1: Preparation of

-

Dissolve 10 mmol of 4-methoxy-3-nitroacetophenone in 20 mL of glacial acetic acid.

-

Add 10 mmol of bromine dropwise at 0-5°C with continuous stirring. Note: Maintain low temperature to prevent poly-bromination.

-

Stir at room temperature for 2 hours until the solution decolorizes.

-

Pour mixture into ice-cold water. Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.

-

Checkpoint: Confirm intermediate via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Step 2: Cyclization

-

Dissolve the

-bromo intermediate (5 mmol) in 15 mL of absolute ethanol. -

Add Thiourea (5.5 mmol) to the solution.

-

Reflux the mixture for 4–6 hours.

-

Observation: A solid precipitate (hydrobromide salt) typically forms.

-

-

Cool to room temperature.

-

Basify with 10% aqueous ammonium hydroxide or sodium acetate solution to pH 8–9 to liberate the free base.

-

Filter the yellow/orange solid, wash with water, and dry.

-

Purification: Recrystallize from hot ethanol/DMF mixture.

Analytical Characterization & Validation

Trustworthiness in chemical biology relies on rigorous structural confirmation. For thiazole derivatives, Mass Spectrometry (MS) and NMR are the gold standards.

Mass Spectrometry (HRMS) Workflow

The presence of Sulfur (

-

Isotopic Pattern: Look for the

peak. Sulfur-34 ( -

Fragmentation:

-

Loss of

radical (-46 Da). -

Cleavage of the methoxy group (

, -15 Da). -

Thiazole ring fragmentation (C-S bond cleavage).

-

Figure 2: Decision tree for Mass Spectrometry validation of thiazole derivatives.

NMR Expectations ( NMR in DMSO- )

-

Thiazole C5-H: Singlet/doublet around

7.0–7.6 ppm (characteristic aromatic heterocycle signal). -

Methoxy (

): Strong singlet at -

Aromatic Protons: The 1,2,4-substitution pattern of the phenyl ring will show a doublet (d), doublet of doublets (dd), and a singlet (d) in the

7.0–8.5 ppm range. The proton ortho to the nitro group will be the most deshielded (downfield).

References

-

Hantzsch Thiazole Synthesis Mechanism & Applications

-

BenchChem Application Notes.[1] "Application Notes and Protocols for the Synthesis of Thiazole Derivatives from α-Bromoacetophenones."

-

-

Biological Activity of Thiazole Derivatives

-

Anticancer & Antimicrobial Properties

- BenchChem Technical Guide. "Comparative Analysis of the Biological Activity of 4-(Methoxymethyl)thiazole Analogs."

-

General Thiazole Synthesis Protocols

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. asianpubs.org [asianpubs.org]

Literature review on nitro-methoxy phenyl thiazole derivatives

Optimization of Electronic "Push-Pull" Scaffolds in Medicinal Chemistry

Executive Summary

The thiazole ring remains a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore in therapeutics ranging from Nitazoxanide (antiprotozoal) to Dasatinib (antineoplastic). However, the specific functionalization of the phenyl ring attached to the thiazole core dictates target selectivity and metabolic fate.

This guide focuses on the Nitro-Methoxy Phenyl Thiazole class. This specific substitution pattern—typically featuring a 4-methoxy (electron-donating) and a 3-nitro (electron-withdrawing) group—creates a unique electronic environment. This "push-pull" system modulates the acidity of the thiazole nitrogen, enhances lipophilicity for membrane permeability, and provides distinct hydrogen-bonding vectors for protein-ligand interaction.

This document provides a validated synthetic workflow, a critical analysis of pharmacological targets (specifically DNA gyrase and Tubulin), and a self-validating experimental protocol for researchers synthesizing these derivatives.

Part 1: Chemical Rationale & Structural Biology

The synergy between the nitro and methoxy substituents on the phenyl ring is not merely decorative; it is a calculated manipulation of the Hammett substituent constants (

-

Electronic Modulation (The "Push-Pull" Effect):

-

Methoxy (-OCH₃): A strong

-donor (resonance) at the para position. It increases electron density in the phenyl ring, enhancing the nucleophilicity of the system. -

Nitro (-NO₂): A strong

- and -

Net Result: This combination stabilizes the molecular conformation through intramolecular electrostatic interactions, often locking the phenyl-thiazole bond in a planar geometry favorable for intercalation into DNA or binding into narrow enzyme pockets (e.g., the ATP-binding site of kinases).

-

-

Metabolic Implications: The methoxy group blocks metabolic oxidation at the para position (a common site for CYP450 attack), while the nitro group can serve as a prodrug moiety (reducible to an amine in hypoxic tumor environments or by bacterial nitroreductases), offering a mechanism for selective toxicity.

Part 2: Synthetic Pathways (The Hantzsch Protocol)

The Hantzsch Thiazole Synthesis remains the gold standard for generating these derivatives due to its regioselectivity and atom economy. Below is a validated protocol for synthesizing 2-amino-4-(4-methoxy-3-nitrophenyl)thiazole .

2.1 Reaction Logic & Causality

-

Why Ethanol? High solubility of reactants but low solubility of the hydrobromide salt product allows for precipitation-driven reaction completion (Le Chatelier’s principle).

-

Why Reflux? The condensation requires thermal activation to overcome the energy barrier for the initial nucleophilic attack of the sulfur on the

-carbon. -

Why Sodium Acetate? Used in the workup to deprotonate the intermediate thiazolium hydrobromide salt, liberating the free base.

2.2 Validated Experimental Protocol

Reagents:

-

4-Methoxy-3-nitro-

-bromoacetophenone (1.0 eq) -

Thiourea (1.1 eq)

-

Absolute Ethanol (10 mL/mmol)

-

Sodium Acetate (saturated aq. solution)

Step-by-Step Methodology:

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-methoxy-3-nitro-

-bromoacetophenone in absolute ethanol. -

Addition: Add 1.1 equivalents of thiourea. The slight excess ensures complete consumption of the limiting reagent (the bromoketone), which is harder to remove during purification.

-

Cyclization (Reflux): Attach a reflux condenser. Heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor via TLC (System: Hexane:Ethyl Acetate 3:1). The starting material spot (

) should disappear, replaced by a lower

-

-

Precipitation: Cool the reaction mixture to room temperature. A solid precipitate (the hydrobromide salt) often forms.

-

Neutralization: Pour the mixture into ice-cold water. Adjust pH to 8–9 using saturated sodium acetate or ammonium hydroxide. This step is critical to remove the HBr and obtain the free amine.

-

Isolation: Filter the yellow/orange precipitate under vacuum. Wash with cold water (

) to remove inorganic salts. -

Purification: Recrystallize from hot ethanol/DMF (9:1 ratio).

2.3 Synthetic Workflow Diagram

Figure 1: Step-wise mechanism of the Hantzsch condensation converting

Part 3: Pharmacological Profiles & Mechanisms

The nitro-methoxy phenyl thiazole scaffold exhibits a "bimodal" activity profile, primarily targeting bacterial DNA replication and cancer cell microtubule dynamics.

3.1 Antimicrobial Activity (DNA Gyrase Inhibition)

The 2-aminothiazole moiety acts as a bioisostere to the aminopyrimidine ring found in ATP.

-

Mechanism: The scaffold competitively binds to the ATP-binding pocket of the DNA Gyrase B subunit (GyrB) in bacteria.

-

SAR Insight: The nitro group at the 3-position forms a critical hydrogen bond with the backbone of Asp73 (in S. aureus numbering), while the methoxy group occupies a hydrophobic pocket, increasing binding affinity compared to the unsubstituted phenyl ring.

3.2 Anticancer Activity (Tubulin Polymerization Inhibition)

Derivatives of this class function similarly to Combretastatin A-4 .

-

Mechanism: They bind to the colchicine-binding site on

-tubulin. -

Causality: The steric bulk of the nitro and methoxy groups forces the phenyl ring to twist relative to the thiazole, mimicking the twisted biaryl configuration required to fit the colchicine pocket. This inhibits microtubule assembly, leading to G2/M phase cell cycle arrest and apoptosis.

3.3 Quantitative Data Summary

Table 1: Comparative Biological Activity of Thiazole Derivatives (Data synthesized from representative SAR studies [1, 3])

| Compound Substitution (Phenyl Ring) | MIC (S. aureus) [µg/mL] | IC50 (MCF-7 Cancer Line) [µM] | Electronic Character |

| Unsubstituted | >100 | >50 | Neutral |

| 4-Methoxy (only) | 25 - 50 | 12.5 | Electron Donating (EDG) |

| 3-Nitro (only) | 12.5 - 25 | 8.2 | Electron Withdrawing (EWG) |

| 4-Methoxy-3-Nitro | 3.12 - 6.25 | 0.85 | Push-Pull Synergistic |

Note: The combination (Row 4) demonstrates superior potency due to the optimized balance of lipophilicity (LogP ~3.2) and electronic binding capabilities.

3.4 Mechanism of Action Diagram

Figure 2: The scaffold exhibits dual-targeting potential depending on the biological context (bacterial vs. mammalian cells).

Part 4: Structure-Activity Relationship (SAR) Analysis

To optimize this scaffold further, researchers must understand the spatial requirements:

-

The C2 Position (Thiazole Amine):

-

The free amine (

) is essential for hydrogen bonding. Acylation (e.g., forming an acetamide) generally decreases antibacterial activity but may increase anticancer metabolic stability by preventing N-oxidation.

-

-

The C4 Position (Phenyl Attachment):

-

Direct attachment is preferred. Introducing a linker (e.g.,

) disrupts the conjugation between the thiazole and phenyl rings, destroying the "push-pull" electronic transmission and drastically reducing potency [2].

-

-

The Phenyl Substituents:

-

Ortho-Nitro (to Methoxy): Essential for locking conformation. Moving the nitro group to the meta position relative to the thiazole (without the methoxy neighbor) results in a loss of tubulin binding affinity due to steric clash.

-

Part 5: Future Outlook

The Nitro-Methoxy Phenyl Thiazole scaffold is currently evolving into "Hybrid Drugs." Current research trends involve:

-

Molecular Hybridization: Coupling this scaffold with coumarins or 1,2,4-triazoles to overcome Multi-Drug Resistance (MDR) in bacterial strains (MRSA) [5].

-

Nanoparticle Conjugation: Coating magnetic

nanoparticles with these derivatives to enhance targeted delivery and reduce systemic toxicity [4].

References

-

BenchChem. (2025).[2] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Retrieved from

-

Wang, Z., et al. (2015). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. National Institutes of Health (PMC). Retrieved from

-

Karegoudar, P., et al. (2011).[3] Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. National Institutes of Health (PMC). Retrieved from

-

Sadiq Hawezy, H.J., et al. (2021).[4][5] Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: A potential antibacterial compound. Nanomedicine Research Journal. Retrieved from

-

Ralhan, R., et al. (2018). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. MDPI Molecules. Retrieved from

Sources

- 1. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.jp]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. nanomedicine-rj.com [nanomedicine-rj.com]

Technical Safety Guide & Hazard Profile: 2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole

Executive Summary & Chemical Identity[1]

This guide serves as a Predictive Hazard Profile for 2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole. Unlike commodity chemicals with decades of epidemiological data, this compound is a specialized heterocyclic intermediate. Its safety profile must be derived from Structure-Activity Relationships (SAR) , specifically analyzing the interaction between its halogenated thiazole core and the nitro-aromatic substituent.

Critical Warning: This compound combines a nitro group (energetic/mutagenic potential) with a brominated heterocycle (alkylating/sensitizing potential). Treat as a high-potency research chemical.

Chemical Specifications

| Property | Detail |

| Chemical Name | 2-Bromo-4-(4-methoxy-3-nitrophenyl)-1,3-thiazole |

| Molecular Formula | |

| Molecular Weight | ~315.14 g/mol |

| Physical State | Solid (Likely Yellow/Orange crystalline powder due to |

| Solubility Profile | Insoluble: Water Soluble: DMSO, DMF, Dichloromethane (DCM) |

| Key Moieties | [1][2][3][4][5][6][7] • 2-Bromo-thiazole: Electrophilic site for Pd-catalyzed coupling. • Nitro-aryl: Redox-active, potential explosion hazard under confinement. |

GHS Classification & Predictive Toxicology (The "Why" Behind the Hazard)

As a Senior Scientist, I do not rely solely on vendor labels. I derive hazards from the functional groups. Below is the Derived GHS Classification based on the compound's structural toxicology.

Hazard Statements (H-Codes)

| Code | Classification | Mechanistic Justification (Causality) |

| H302 | Acute Tox. 4 (Oral) | Thiazoles often exhibit moderate oral toxicity via metabolic inhibition (CYP450 interaction). |

| H315 | Skin Irrit. 2 | Halogenated heterocycles can alkylate skin proteins, causing contact dermatitis. |

| H319 | Eye Irrit. 2A | Fine dusts of nitro-aromatics are mechanically and chemically irritating to mucous membranes. |

| H341 | Muta. 2 (Suspected) | CRITICAL: Nitro groups ( |

| H335 | STOT SE 3 | Dust inhalation triggers respiratory tract inflammation. |

The "Nitro" Factor: Energetic & Health Risks

The presence of the nitro group at the meta position (relative to the thiazole) and ortho to the methoxy group introduces two specific risks:

-

Thermal Instability: Nitro compounds can decompose exothermically. While the thiazole ring adds stability, heating this compound above 150°C (or near its melting point) without solvent requires a blast shield.

-

Hepatotoxicity: Nitro-aromatics are often reduced in the liver, generating reactive oxygen species (ROS) via redox cycling.

Advanced Handling Protocols (Engineering Controls)

Do not rely on standard fume hoods alone. The potential for sensitization and mutagenicity demands a containment-first approach.

Workflow: Weighing & Solubilization

The highest risk of exposure occurs during the transfer of the solid.

Protocol:

-

Static Control: Use an anti-static gun on the vial before opening. Nitro-aromatic powders are often electrostatic and can "jump" onto gloves.

-

Solvent Selection: Dissolve in DCM or DMSO immediately. Avoid alcohols (Methanol/Ethanol) initially if heating is required later, as they can form explosive mixtures if the nitro group degrades.

-

Double-Gloving: Wear Nitrile (Inner) + Laminate/Silver Shield (Outer) . Standard nitrile is permeable to the halogenated solvents (DCM) often used with this compound.

Visualization: Safe Handling Logic

The following diagram outlines the decision process for handling this compound, integrating solvent choice with safety barriers.

Caption: Decision matrix for solvent selection and corresponding PPE requirements to prevent dermal absorption.

Emergency Response Systems (Self-Validating)

In the event of a failure, a pre-planned response is the only safety net.

Fire (Class D/Chemical)

-

Hazard: Thermal decomposition of the nitro group produces toxic Nitrogen Oxides (

) and Sulfur Oxides ( -

Action:

Spills (Solid vs. Solution)

-

Solid Spill: Do not sweep (creates dust). Cover with wet sand or oil-absorbing pads, then scoop.

-

Solution Spill (DMSO/DCM):

-

Step 1: Evacuate area for 10 mins to let aerosols settle.

-

Step 2: Don Full-Face Respirator (ABEK1 filter).

-

Step 3: Absorb with Vermiculite. Do not use paper towels (Nitrated compounds + Cellulose = Flammability risk).

-

Emergency Logic Flow

Caption: Triage protocol for thermal events vs. contamination events, highlighting material compatibility.

Synthesis & Reaction Safety Context

For researchers using this for Suzuki-Miyaura Coupling (reacting the Br-thiazole) or Reduction (reducing the

-

Palladium Catalysis (Suzuki):

-

Risk:[10] The reaction requires a base (e.g.,

). -

Control: Ensure the reaction temperature does not exceed the decomposition point of the nitro moiety. Monitor internal temperature, not just the block temperature.

-

-

Nitro Reduction (to Aniline):

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Thiazole Derivatives. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Nitroaromatic Compounds Hazard Classification. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitro-Compounds. Retrieved from [Link]

Sources

- 1. 2-BROMO-4-(4-ETHOXY-PHENYL)-THIAZOLE CAS#: 99983-24-1 [amp.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Introduction: The Thiazole Scaffold as a Cornerstone in Modern Chemistry

An In-Depth Technical Guide to the 2-Bromo-4-arylthiazole Scaffold: Properties, Reactivity, and Application

The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in numerous clinically approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[2][3][4] Within this class, the 4-arylthiazole motif is particularly significant, providing a rigid core to which functional groups can be appended to modulate biological activity and physicochemical properties.[5][6][7]

This guide focuses on a pivotal synthetic intermediate: the 2-bromo-4-arylthiazole . The strategic placement of a bromine atom at the electron-deficient C2 position transforms the thiazole core into a versatile building block.[1][8] This bromine atom serves as a highly efficient "synthetic handle" for a suite of powerful transition-metal-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures. We will explore the synthesis of this scaffold, delve into its fundamental reactivity, provide field-proven protocols for its derivatization, and survey its applications in modern research.

Part 1: Synthesis of the 2-Bromo-4-arylthiazole Scaffold

The most reliable and widely adopted route to substituted thiazoles is the Hantzsch thiazole synthesis, first reported in 1887.[9][10] This methodology provides a direct pathway to the 4-arylthiazole core. The introduction of the C2-bromo group is typically accomplished in a subsequent step, ensuring high regioselectivity and yield.

Primary Synthetic Route: A Two-Step Approach

The most common strategy involves the initial Hantzsch synthesis of a 2-amino-4-arylthiazole, followed by a Sandmeyer-type diazotization and bromination to replace the amine with a bromine atom. This approach is highly effective due to the ready availability of starting materials and the high efficiency of both transformations.

Caption: General two-step synthesis of 2-bromo-4-arylthiazoles.

Experimental Protocol 1: Synthesis of 4-Phenyl-2-aminothiazole

This protocol details the Hantzsch condensation to form the key amine intermediate.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (approx. 0.5 M).

-

Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. A solid precipitate of the hydrobromide salt will form.

-

Isolation: Collect the solid by vacuum filtration. To obtain the free base, suspend the solid in water and add a base (e.g., aqueous ammonia or NaHCO₃ solution) until the pH is ~8-9.

-

Purification: Filter the resulting solid, wash thoroughly with water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Experimental Protocol 2: Synthesis of 2-Bromo-4-phenylthiazole

This protocol describes the conversion of the amino group to the bromo group.

-

Diazotization: Suspend 4-phenyl-2-aminothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3-4 eq). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Addition of Nitrite: Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water dropwise, keeping the internal temperature below 5 °C. Stir for 30-45 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise. Vigorous nitrogen evolution will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Core Properties and Reactivity Profile

Understanding the electronic nature of the 2-bromo-4-arylthiazole scaffold is paramount to predicting its reactivity and designing synthetic strategies.

Electronic Structure

The thiazole ring is aromatic, with the lone pair of electrons from the sulfur atom participating in the 6π-electron system.[1] However, the electron density is not evenly distributed. The electronegative nitrogen atom at position 3 withdraws electron density from the ring, particularly from the adjacent C2 position. This makes the C2 position significantly electron-deficient and the proton at C2 acidic.[1][8] Conversely, the C5 position is the most electron-rich carbon, making it the preferred site for electrophilic attack.[1][8]

The introduction of a bromine atom at C2 further amplifies the electrophilic character of this position, making it an excellent electrophilic partner in cross-coupling reactions and susceptible to nucleophilic aromatic substitution.[8][11]

Caption: Reactivity map of the 2-bromo-4-arylthiazole scaffold.

Part 3: A Versatile Partner in Cross-Coupling Chemistry

The true synthetic power of the 2-bromo-4-arylthiazole scaffold is unleashed in palladium-catalyzed cross-coupling reactions. The C2-Br bond is of optimal reactivity for oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle for a wide array of C-C and C-N bond-forming reactions.

Caption: Major cross-coupling reactions of 2-bromo-4-arylthiazole.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki coupling is arguably the most utilized reaction for functionalizing this scaffold, enabling the introduction of various aryl and heteroaryl substituents at the C2 position.[12][13]

-

Causality: The reaction is driven by a three-step catalytic cycle: oxidative addition of the C-Br bond to Pd(0), transmetalation with a base-activated boronic acid, and reductive elimination to form the new C-C bond.[13][14] The choice of base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex, facilitating the transmetalation step.[12]

Experimental Protocol 3: General Suzuki-Miyaura Coupling

-

Setup: To a dry Schlenk flask, add the 2-bromo-4-arylthiazole (1.0 eq), arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water.

-

Reaction: Heat the mixture (e.g., 80-100 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.

| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | ~90% |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | ~95% |

| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF/H₂O | ~85% |

| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | ~88% |

| Note: Yields are representative and highly dependent on the specific substrates and conditions. |

Buchwald-Hartwig Amination: Accessing the 2-Amino-4-arylthiazole Core

This reaction is of immense importance in medicinal chemistry, as it provides a direct route to 2-amino-4-arylthiazole derivatives, bypassing the need for harsher synthetic methods.[15]

-

Causality: The mechanism involves oxidative addition, coordination of the amine, deprotonation by a strong, non-nucleophilic base (like NaOtBu or K₃PO₄), and reductive elimination.[15][16] Sterically bulky and electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential. They promote the rate-limiting reductive elimination step and prevent catalyst decomposition, which is a common issue with less hindered ligands.[17]

Experimental Protocol 4: General Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, combine the 2-bromo-4-arylthiazole (1.0 eq), amine (1.2 eq), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., Xantphos or DavePhos, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5 eq) in a dry Schlenk tube.[18]

-

Solvent and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the mixture (e.g., 90-110 °C) until the reaction is complete.

-

Work-up: Cool the mixture, quench carefully with water, and extract with an organic solvent. Purify via column chromatography.

Sonogashira and Heck Couplings: Introducing Unsaturation

-

Sonogashira Coupling: Reacts with terminal alkynes to install an alkynyl group at C2, a key transformation for extending π-conjugation in materials science or for creating precursors for further synthesis.[19][20][21] The reaction uniquely requires a copper(I) co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[19][22]

-

Heck Coupling: Reacts with alkenes to form 2-vinyl-4-arylthiazoles.[23][24] This reaction is valuable for creating styrenyl-type derivatives and proceeds with a high degree of trans stereoselectivity.[24][25]

Part 4: Applications in Drug Discovery and Materials Science

The derivatives of the 2-bromo-4-arylthiazole scaffold are prevalent in high-value applications, primarily driven by their biological activity.

A Privileged Scaffold in Medicinal Chemistry

The 2-amino-4-arylthiazole core, readily accessed from its 2-bromo precursor, is a cornerstone of modern drug design.[5][6][26] The nitrogen atoms in the ring act as hydrogen bond acceptors, while the aryl group at C4 can be tailored to fit into hydrophobic pockets of enzymes or receptors. The substituent installed at C2 via cross-coupling provides a critical vector for modulating potency, selectivity, and pharmacokinetic properties.

-

Kinase Inhibitors: Many potent kinase inhibitors feature this scaffold. The 2-amino group often forms a key hydrogen bond with the "hinge" region of the kinase active site. For example, the core of the FDA-approved drug Dasatinib, a multi-targeted kinase inhibitor for cancer, contains a related 2-aminothiazole structure.

-

Antimicrobial and Anticancer Agents: A vast number of compounds based on this scaffold have demonstrated significant antibacterial, antifungal, and antiproliferative activities against cancer cell lines.[3][4][6][7] The specific substitution pattern on the C4-aryl ring and the nature of the group at C2 are critical determinants of activity.[7][27]

Building Blocks for Functional Materials

The ability to introduce conjugated systems onto the thiazole core via Suzuki and Sonogashira couplings makes these compounds attractive for materials science.[21] The resulting extended π-systems can exhibit interesting photophysical properties, leading to applications as:

-

Fluorescent probes for biological imaging.

-

Organic light-emitting diode (OLED) components.

-

Electron-accepting units in organic photovoltaics.[21]

Conclusion

The 2-bromo-4-arylthiazole scaffold is far more than a simple heterocyclic compound; it is a master key for synthetic and medicinal chemists. Its straightforward synthesis, combined with the exceptional versatility of the C2-bromo group in a wide range of robust and predictable cross-coupling reactions, provides access to an immense chemical space. This guide has illuminated the fundamental principles governing its reactivity and provided a practical framework for its use. As researchers continue to push the boundaries of drug discovery and materials science, the strategic application of the 2-bromo-4-arylthiazole core will undoubtedly continue to facilitate the creation of novel molecules with profound scientific and therapeutic impact.

References

-

Taylor & Francis Online. (2025, April 15). Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

-

Scribd. Thiazole: Structure and Reactivity. [Link]

-

ResearchGate. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]

-

Journal of Chemical Reviews. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2022, July 15). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]

-

MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

-

RSC Publications. (2023). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. [Link]

-

MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

PubMed Central. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

-

Academia.edu. Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. [Link]

-

Bentham Science. (2022, May 17). Recent Development in the Synthesis of Thiazoles. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

Organic-Synthesis.org. Buchwald-Hartwig Coupling. [Link]

-

Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Wikipedia. Heck reaction. [Link]

-

ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

SynArchive. Sonogashira Coupling. [Link]

-

MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

MDPI. (2021). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1][28]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

ResearchGate. (2020, August 21). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]

-

ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

Sources

- 1. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. archives.ijper.org [archives.ijper.org]

- 11. (PDF) Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion [academia.edu]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. reddit.com [reddit.com]

- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. synarchive.com [synarchive.com]

- 23. Heck reaction - Wikipedia [en.wikipedia.org]

- 24. Heck Reaction [organic-chemistry.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Application Note: Nucleophilic Substitution Strategies for 2-Bromothiazole at the C2 Position

Executive Summary

The 2-bromothiazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for numerous kinase inhibitors (e.g., Dasatinib) and antimicrobial agents.[1] The C2 position exhibits unique electrophilicity due to the cumulative inductive effects of the adjacent sulfur and nitrogen atoms. However, the reactivity of 2-bromothiazole sits on a "reactivity cliff": it is sufficiently reactive for thermal nucleophilic aromatic substitution (

This guide provides two validated protocols:

-

Thermal

: For aliphatic amines, thiols, and alkoxides. -

Buchwald-Hartwig Amination: For anilines and hindered secondary amines.

Mechanistic Foundation[1]

Understanding the electronic environment of the thiazole ring is prerequisite to optimization. Unlike benzene, the thiazole ring is electron-deficient (

-

The Nitrogen Sink: During nucleophilic attack at C2, the endocyclic nitrogen acts as an electron sink, accommodating the negative charge in a Meisenheimer-like intermediate (aza-Meisenheimer complex).

-

The Sulfur Effect: The sulfur atom enhances the electrophilicity of C2 via inductive withdrawal (-I effect), making the C2-Br bond significantly more labile than C4-Br or C5-Br.

-

Leaving Group: Bromide is generally preferred over chloride due to the weaker C-Br bond, facilitating the rate-determining bond-breaking step in metal-catalyzed pathways, though fluoride is superior in pure

kinetics due to the higher electronegativity of F stabilizing the intermediate.

Visualization: Reaction Pathways

The following diagram illustrates the bifurcation between the classical addition-elimination mechanism and the oxidative-addition cycle of Palladium catalysis.

Figure 1: Mechanistic divergence based on nucleophile strength. Path A relies on intrinsic electrophilicity; Path B utilizes metal insertion to overcome activation energy barriers.

Protocol A: Thermal Nucleophilic Aromatic Substitution ( )

Application: Primary/Secondary Aliphatic Amines, Thiols, Alkoxides.[1] Mechanism: Addition-Elimination.[2]

Critical Considerations

-

Solvent Polarity: Polar aprotic solvents (DMSO, DMF, NMP) are mandatory to solvate the cation of the base, leaving the nucleophile "naked" and more reactive.

-

Temperature: While some cyclic amines (morpholine) react at 80°C, acyclic primary amines often require 100–120°C.[1]

-

Base Selection: Inorganic bases (

,

Step-by-Step Methodology

-

Preparation:

-

To a 20 mL pressure vial (microwave-safe or heavy-walled glass), add 2-bromothiazole (1.0 equiv, e.g., 1.0 mmol, 164 mg).

-

Add Nucleophile (1.2 – 1.5 equiv). Note: If the amine is volatile, use 2.0 equiv.

-

Add Base :

(2.0 equiv, 325 mesh) or DIPEA (2.5 equiv) if homogeneity is required. -

Add Solvent : Anhydrous DMSO or DMF (Concentration: 0.5 M, ~2 mL).

-

-

Reaction:

-

Seal the vessel with a PTFE-lined cap.

-

Heat to 100°C in an oil bath or heating block.

-

Monitoring: Check TLC or LC-MS at 2 hours. If conversion is <50%, increase temp to 120°C. Most reactions complete within 4–6 hours.

-

-

Workup (Crucial for Thiazoles):

-

Dilute with EtOAc (20 mL) and Water (20 mL).

-

Phase Separation: Extract the aqueous layer 2x with EtOAc.

-

Troubleshooting: Thiazoles are basic (

of conjugate acid ~5). Ensure the aqueous layer pH is >9 during extraction to prevent product loss as a salt. -

Wash combined organics with Brine (saturated NaCl) to remove residual DMSO/DMF.

-

Dry over

, filter, and concentrate.[1]

-

Purification:

-

Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

-

Optimization Data Table

| Nucleophile Type | Example | Solvent | Base | Temp (°C) | Yield (%) | Notes |

| Cyclic Amine | Morpholine | DMSO | 90 | 92 | Fastest kinetics due to nucleophilicity. | |

| Primary Amine | Benzylamine | DMF | DIPEA | 110 | 85 | Requires higher temp; DIPEA prevents solubility issues. |

| Thiol | Thiophenol | DMF | 80 | 95 | ||

| Alkoxide | Phenol | NMP | 120 | 78 | Slower; competitive hydrolysis if solvent is wet. |

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination[4]

Application: Anilines, Amides, Electron-Deficient Amines, Sterically Hindered Amines.[1]

Rationale: The

Ligand Selection Strategy

-

Xantphos: Excellent for amides and primary amines; wide bite angle favors reductive elimination.

-

BINAP: Standard starting point for primary anilines.

-

BrettPhos/XPhos: Required for bulky secondary amines or very weak nucleophiles.

Step-by-Step Methodology

-

Inert Atmosphere Setup:

-

Flame-dry a Schlenk tube or microwave vial; cool under Argon/Nitrogen flow.

-

-

Reagent Loading:

-

Add Pd source :

(5 mol%) or -

Add Ligand : BINAP (7.5 mol%) or Xantphos (7.5 mol%). Ratio Pd:Ligand should be 1:1.5 to 1:2.

-

Add Solvent : Anhydrous Toluene or 1,4-Dioxane (degassed with

bubbling for 10 min). -

Stir at RT for 5 mins to pre-form the active catalyst complex (color change often observed).

-

-

Substrate Addition:

-

Add 2-bromothiazole (1.0 equiv).[3]

-

Add Amine/Aniline (1.2 equiv).

-

Add Base :

(1.5 equiv) or -

Note:

is stronger but incompatible with electrophilic functional groups (esters, nitriles) on the substrate. Use

-

-

Reaction:

-

Seal and heat to 100–110°C .

-

Run for 12–18 hours.

-

Microwave Alternative: 120°C for 30–60 mins.

-

-

Workup:

Decision Matrix & Troubleshooting

Use the following logic flow to determine the appropriate method for your specific substrate.

Figure 2: Strategic workflow for selecting reaction conditions based on nucleophile electronics and substrate compatibility.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion ( | Temperature too low or base insolubility. | Switch to sealed tube at 130°C; switch base to |

| Hydrolysis (Product contains -OH) | Wet solvent; Hygroscopic base. | Use freshly distilled DMSO/DMF; flame-dry base; add 3Å molecular sieves. |

| Homocoupling (Thiazole dimer) | Pd-catalyst issue; lack of reduction. | In Buchwald conditions, ensure thorough degassing ( |

| Product stuck in Aqueous | pH during extraction is too low. | Thiazole nitrogen protonates at pH < 5. Adjust aqueous layer to pH 10 with NaOH before extraction. |

References

-

Mechanistic Overview of

:-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

-

-

Buchwald-Hartwig Protocols

-

Thiazole Reactivity Studies

-

Catalyst Selection Guides

-

Comparative Reactivity (Br vs Cl)

Sources

- 1. rsc.org [rsc.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Microwave-assisted synthesis of 2-bromo-4-arylthiazoles

Application Note: Microwave-Assisted Synthesis of 2-Bromo-4-Arylthiazoles

Executive Summary

The 2-bromo-4-arylthiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex bioactive libraries. Traditional synthesis involves long reflux times, harsh solvents, and variable yields.

This Application Note details a telescoped, microwave-assisted protocol that reduces total reaction time from 12+ hours to under 45 minutes. By coupling a high-speed aqueous Hantzsch condensation with a modified, in situ Sandmeyer bromination, researchers can rapidly access high-purity halogenated thiazoles.

Scientific Foundation & Mechanism

The Hantzsch Condensation (Step 1)

The formation of the thiazole ring proceeds via the Hantzsch synthesis. Under microwave irradiation, the polar transition state of the nucleophilic attack by thiourea on the

The Modified Sandmeyer Reaction (Step 2)

Direct bromination of the 2-position is achieved via diazotization. Unlike classical aqueous Sandmeyer conditions (NaNO

Critical Selectivity Note: The 5-position of the thiazole ring is electron-rich and prone to electrophilic attack. Overheating or excess brominating agent can lead to 2,5-dibromo-4-arylthiazole impurities. Precise temperature control (facilitated by microwave sensors) is essential to maintain regioselectivity.

Visualization: Reaction Pathway & Logic

Figure 1: Two-step microwave-assisted synthesis pathway showing critical decision points for regioselectivity.

Materials & Equipment

Reagents:

-

Substrates: Various substituted phenacyl bromides (e.g., 4-bromo, 4-methoxy, 4-nitro).

-

Cyclization Agent: Thiourea (99%+).

-

Diazotization: tert-Butyl Nitrite (t-BuONO) (90%, technical grade).

-

Bromine Source: Copper(II) Bromide (

) (Anhydrous). -

Solvents: Deionized Water (Step 1), Acetonitrile (MeCN, HPLC grade, Step 2).

Equipment:

-

Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover, Biotage Initiator) capable of pressure control (0-20 bar).

-

Vessels: 10 mL or 35 mL pressure-rated glass vials with crimp/snap caps and silicone/PTFE septa.

-

Stirring: Magnetic stir bars (cross-shaped preferred for slurry handling).

Experimental Protocols

Protocol A: Rapid Synthesis of 2-Amino-4-Arylthiazole (Precursor)

This step utilizes water as a "green" solvent. The product usually precipitates out, allowing for simple filtration.

-

Preparation: In a 10 mL microwave vial, charge substituted phenacyl bromide (1.0 mmol) and thiourea (1.1 mmol).

-

Solvent: Add 3.0 mL of deionized water. (Note: Reagents may not fully dissolve initially; this is acceptable).

-

Irradiation: Seal the vial. Program the microwave:

-

Temp: 80 °C

-

Time: 10 minutes

-

Power: Dynamic (Max 150 W)

-

Stirring: High

-

-

Work-up: Cool to room temperature (compressed air cooling). The reaction mixture will appear as a suspension.

-

Neutralization: Pour the mixture into 10 mL of saturated

solution to neutralize the HBr byproduct. -

Isolation: Filter the solid precipitate, wash with cold water (2 x 5 mL), and dry under vacuum.

-

Checkpoint: Yields typically range from 85-95%. Purity >95% (NMR/LCMS) is common, allowing use in Step 2 without recrystallization.

-

Protocol B: Microwave-Assisted Sandmeyer Bromination

This step converts the amino group to a bromine.[1][2] Caution: Evolution of

-

Preparation: In a clean 10 mL microwave vial, dissolve the 2-amino-4-arylthiazole (0.5 mmol) from Protocol A in acetonitrile (3 mL).

-

Bromine Source: Add

(0.75 mmol, 1.5 equiv). The solution will turn dark green/brown. -

Diazotization: Add t-butyl nitrite (0.75 mmol, 1.5 equiv) dropwise.

-

Irradiation: Seal the vial immediately. Program the microwave:

-

Temp: 60 °C (Do not exceed 65 °C to avoid di-bromination).

-

Time: 15 minutes.

-

Pre-stirring: 30 seconds (to mix t-BuONO before heating).

-

-

Safety Note: The pressure will rise due to

generation. Ensure the safety limit is set to 15 bar (standard vials are rated to 20-30 bar). -

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate (20 mL).

-

Wash with 1M HCl (10 mL) to remove copper salts (aqueous layer turns blue/green).

-

Wash with Brine (10 mL).

-

Dry organic layer over

and concentrate.

-

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Summary & Optimization

Table 1: Representative Yields & Conditions

| Substrate (R) | Step 1 Yield (Amino) | Step 2 Yield (Bromo) | Total Time (MW) | Notes |

| H (Phenyl) | 92% | 81% | 25 min | Baseline |

| 4-OMe | 94% | 76% | 25 min | Electron-rich; keep Step 2 <60°C |

| 4-Br | 88% | 85% | 25 min | Excellent solubility |

| 4-NO | 85% | 72% | 30 min | Extend Step 1 to 15 min |

Troubleshooting Guide:

-

Issue: Formation of 2,5-dibromo impurity.

-

Cause: Temperature too high in Step 2 or excess

. -

Fix: Reduce temp to 50°C and extend time to 20 min. Use exactly 1.2 equiv of

.

-

-

Issue: Incomplete conversion in Step 1.

-

Cause: Poor absorption of non-polar phenacyl bromides.

-

Fix: Add 0.5 mL Ethanol as a co-solvent to improve solubility in water.

-

References

-

Microwave-Assisted Hantzsch Synthesis: Jain, K. et al. "An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water."[3] Green and Sustainable Chemistry, 2011, 1, 35-38.[3] Link

-

Sandmeyer Mechanism & Selectivity: Koppang, R. et al. "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts." Journal of Organic Chemistry, 2014. Link (Note: Describes the thermal baseline and regioselectivity issues).

-

General Microwave Sandmeyer Protocols: Beletskaya, I. P. et al. "Catalytic Sandmeyer Bromination." Synthesis, 2007, 2534-2538.[4] Link

-

Thiazoles in Drug Discovery: BenchChem Application Note. "2-Amino-5-bromo-4-t-butylthiazole in Medicinal Chemistry." 2025.[4][5] Link

Sources

- 1. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water [scirp.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Functionalization of 2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole in SAR Studies

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The thiazole ring is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in drug discovery, with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents.[1][2][3][4][5] The functionalization of the thiazole nucleus is a critical step in the development of new therapeutic agents, allowing for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile. This process is central to Structure-Activity Relationship (SAR) studies, which seek to understand how chemical structure correlates with biological function.

This technical guide provides a comprehensive overview of the synthetic strategies for the functionalization of a key building block: 2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole . The bromine atom at the C2 position serves as a versatile synthetic handle for a variety of transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The 4-(4-methoxy-3-nitrophenyl) substituent introduces a complex electronic environment, with the electron-donating methoxy group and the electron-withdrawing nitro group influencing the reactivity of the thiazole ring. Understanding and leveraging these electronic effects is paramount for the successful synthesis of diverse compound libraries for SAR exploration.

This document will detail the synthesis of the starting material and provide in-depth protocols for its subsequent functionalization via Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, as well as Nucleophilic Aromatic Substitution (SNAr). Each section will not only present step-by-step procedures but also delve into the underlying mechanistic principles and the rationale behind the choice of reagents and reaction conditions.

Synthesis of the Core Scaffold: 2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole

The synthesis of the title compound is a multi-step process that begins with the commercially available 4-methoxyacetophenone. The overall synthetic workflow is depicted below.

Caption: Synthetic route to 2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole.

Protocol 1: Synthesis of 2-Amino-4-(4-methoxy-3-nitrophenyl)thiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring from an α-haloketone and a thioamide.[1][3][6] In this protocol, the key α-bromoacetophenone intermediate is first synthesized and then cyclized with thiourea.

Step 1a: Nitration of 4-Methoxyacetophenone

-

To a stirred solution of 4-methoxyacetophenone (1 equivalent) in concentrated sulfuric acid at 0 °C, add a mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice, resulting in the precipitation of a yellow solid.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 4-methoxy-3-nitroacetophenone.

Step 1b: Bromination of 4-Methoxy-3-nitroacetophenone

-

Dissolve 4-methoxy-3-nitroacetophenone (1 equivalent) in glacial acetic acid.

-

Add a solution of bromine (1.1 equivalents) in glacial acetic acid containing a catalytic amount of hydrobromic acid dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to afford 2-bromo-1-(4-methoxy-3-nitrophenyl)ethan-1-one.

Step 1c: Hantzsch Thiazole Synthesis

-

To a solution of 2-bromo-1-(4-methoxy-3-nitrophenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.2 equivalents).

-

Heat the mixture to reflux and stir for 3-4 hours. A precipitate should form as the reaction progresses.

-

Cool the reaction mixture to room temperature and filter the solid hydrobromide salt of the product.

-

Wash the solid with cold ethanol.

-

To obtain the free base, suspend the salt in water and add a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Filter the resulting solid, wash with water, and dry to yield 2-amino-4-(4-methoxy-3-nitrophenyl)thiazole.

Protocol 2: Synthesis of 2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a variety of functional groups, including halides, via a diazonium salt intermediate.[2][7][8]

-

Suspend 2-amino-4-(4-methoxy-3-nitrophenyl)thiazole (1 equivalent) in a mixture of 48% hydrobromic acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature between 0 and 5 °C. Stir for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture and extract the product with ethyl acetate.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromo-4-(4-methoxy-3-nitrophenyl)thiazole.

Functionalization of the 2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole Scaffold

The 2-bromo position of the thiazole ring is activated towards both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The electron-withdrawing nature of the thiazole ring itself, coupled with the influence of the 4-aryl substituent, makes this position a prime target for diversification.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions is depicted below.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

1. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 2-position of the thiazole and a variety of organoboron reagents. The presence of both electron-donating and electron-withdrawing groups on the 4-aryl substituent can influence the rate of the reaction.

Protocol 3: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 2-bromo-4-(4-methoxy-3-nitrophenyl)thiazole (1 equivalent), the desired aryl or vinyl boronic acid or ester (1.2-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), and a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a common and effective catalyst. PdCl₂(dppf) can be more effective for challenging substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step. Cesium carbonate is often more effective but also more expensive. |

| Solvent | Dioxane/Water, Toluene/Water, DMF | A mixture with water is often necessary to dissolve the base and facilitate the reaction. |

| Temperature | 80-120 °C | Higher temperatures are often required for less reactive aryl bromides. |

2. Heck Reaction: Vinylation of the Thiazole Ring

The Heck reaction allows for the coupling of the 2-bromothiazole with alkenes to introduce vinyl substituents. The reaction typically proceeds with high stereoselectivity, favoring the trans isomer.[9][10]

Protocol 4: Heck Reaction

-

In a reaction vessel, combine 2-bromo-4-(4-methoxy-3-nitrophenyl)thiazole (1 equivalent), the desired alkene (1.5-2 equivalents), a palladium catalyst such as palladium(II) acetate [Pd(OAc)₂] (1-5 mol%), and a phosphine ligand like triphenylphosphine (2-10 mol%).

-

Add a base, typically a hindered amine like triethylamine or diisopropylethylamine (2-3 equivalents), and a polar aprotic solvent such as DMF or acetonitrile.

-

Degas the mixture and heat under an inert atmosphere to 80-120 °C for 6-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify by column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and cost-effective catalyst for the Heck reaction. |

| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands are often necessary to stabilize the palladium catalyst and promote the reaction. |

| Base | Et₃N, DIPEA, K₂CO₃ | An organic or inorganic base is required to neutralize the HBr generated during the reaction. |

| Solvent | DMF, Acetonitrile, Toluene | A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction. |

3. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between the 2-bromothiazole and a terminal alkyne. This reaction is often co-catalyzed by copper(I) salts.[11][12]

Protocol 5: Sonogashira Coupling

-

To a reaction vessel, add 2-bromo-4-(4-methoxy-3-nitrophenyl)thiazole (1 equivalent), the terminal alkyne (1.2-1.5 equivalents), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (2-10 mol%).

-

Add a suitable solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the base.

-

Degas the mixture and stir under an inert atmosphere at room temperature to 60 °C for 2-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-